13-[(2S,3R)-3-(Pent-2-en-1-yl)oxiran-2-yl]trideca-5,8,11-trienoic acid
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Overview
Description
13-[(2S,3R)-3-(Pent-2-en-1-yl)oxiran-2-yl]trideca-5,8,11-trienoic acid: is a complex organic compound characterized by its unique structure, which includes an oxirane ring and multiple double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to introduce the desired alkenyl group . The reaction conditions often require careful control of temperature and pH to ensure high yields and enantioselectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as solvent choice and catalyst selection, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 13-[(2S,3R)-3-(Pent-2-en-1-yl)oxiran-2-yl]trideca-5,8,11-trienoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols and alkanes.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to open the oxirane ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, 13-[(2S,3R)-3-(Pent-2-en-1-yl)oxiran-2-yl]trideca-5,8,11-trienoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential role in cellular signaling pathways. Its ability to interact with various biomolecules makes it a subject of interest in the study of metabolic processes.
Medicine: In medicine, the compound is being investigated for its potential therapeutic applications. Its unique chemical properties may make it useful in the development of new drugs and treatments for various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 13-[(2S,3R)-3-(Pent-2-en-1-yl)oxiran-2-yl]trideca-5,8,11-trienoic acid involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, influencing various cellular processes.
Comparison with Similar Compounds
(5Z,8Z,11Z,17Z)-14,15-epoxyicosatetraenoic acid: This compound shares a similar structure with an oxirane ring and multiple double bonds.
8,11-Tridecadienoic acid, 13-(3-pentyl-2-oxiranyl)-, methyl ester: Another compound with a similar structure, featuring an oxirane ring and alkenyl groups.
Uniqueness: What sets 13-[(2S,3R)-3-(Pent-2-en-1-yl)oxiran-2-yl]trideca-5,8,11-trienoic acid apart is its specific configuration and the presence of the pent-2-en-1-yl group. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
13-(3-pent-2-enyloxiran-2-yl)trideca-5,8,11-trienoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h3-4,6-7,9-10,12-13,18-19H,2,5,8,11,14-17H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZIXZYRGZWDMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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